For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Propyl Heptanoate (B1214049): Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of propyl heptanoate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.
Chemical Structure
Propyl heptanoate is a fatty acid ester with the IUPAC name propyl heptanoate.[1][2] It is characterized by a heptanoyl group attached to a propyl group through an ester linkage.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | propyl heptanoate[1][2] |
| SMILES | CCCCCCC(=O)OCCC[1][2][3][4] |
| InChI | InChI=1S/C10H20O2/c1-3-5-6-7-8-10(11)12-9-4-2/h3-9H2,1-2H3[1][2][3] |
| InChIKey | UWZVPQKWYFZLLW-UHFFFAOYSA-N[1][2][3] |
| CAS Number | 7778-87-2[5][6][7] |
Molecular Structure Diagram
Caption: Chemical structure of propyl heptanoate.
Physicochemical Properties
Propyl heptanoate is a colorless liquid with a characteristic ethereal and fruity odor.[5][6][8] It is a stable, synthetic flavoring agent found in some foods and beverages.[8]
General Properties
| Property | Value |
| Molecular Formula | C10H20O2[1][3][5][6] |
| Molecular Weight | 172.26 g/mol [1][6] |
| Appearance | Colorless liquid[1][5][6] |
| Odor | Ethereal, fruity, reminiscent of grape[2][5][6][8] |
Quantitative Physicochemical Data
| Property | Value | Conditions |
| Melting Point | -63.5 °C to -64 °C[1][8][9] | |
| Boiling Point | 207 °C to 208 °C[1][5][8][9] | @ 760.00 mm Hg[1] |
| Density | 0.85705 g/cm³ | @ 20 °C[1] |
| 0.869 g/mL | @ 25 °C[5][8][10] | |
| Refractive Index | 1.4160-1.41894 | @ 20 °C[1] |
| 1.417 | @ 20 °C[5][8] | |
| Solubility | Insoluble in water[1][5][6] | |
| Soluble in most organic solvents[1][5][6] | ||
| 33.39 mg/L in water (estimated) | @ 25 °C[2][11] | |
| Vapor Pressure | 0.233 mmHg (estimated) | @ 25 °C[5][11] |
| Flash Point | 170 °F (76.67 °C)[5][6][8] | |
| LogP (o/w) | 3.842 (estimated)[2][11] |
Experimental Protocols
Synthesis of Propyl Heptanoate via Fischer Esterification
Propyl heptanoate can be synthesized by the Fischer esterification of heptanoic acid and propanol (B110389) in the presence of an acid catalyst.[6][8]
Materials:
-
Heptanoic acid
-
Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
Methodology:
-
In a round-bottom flask, combine heptanoic acid and an excess of propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Reflux the mixture for several hours to drive the equilibrium towards the ester product.
-
After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess propanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude propyl heptanoate by fractional distillation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the identification and quantification of volatile compounds like propyl heptanoate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).
Methodology:
-
Sample Preparation: Dilute the propyl heptanoate sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[12]
-
GC Separation:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min, and hold for 5 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify propyl heptanoate based on its retention time and the fragmentation pattern in the mass spectrum. The PubChem database indicates significant peaks at m/z 43, 113, 61, 41, and 131.[1]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of propyl heptanoate, particularly for purity assessments.[12][13]
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
Methodology:
-
Sample Preparation: Dissolve the propyl heptanoate sample in the mobile phase to a concentration of approximately 1 mg/mL.[12]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[12]
-
Chromatographic Conditions:
-
Injection: Inject 10 µL of the prepared sample.[12]
-
Data Analysis: Determine the purity of propyl heptanoate by analyzing the peak area percentages in the chromatogram.
Visualized Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of propyl heptanoate.
References
- 1. Propyl heptanoate | C10H20O2 | CID 229377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Propyl heptanoate (HMDB0034457) [hmdb.ca]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. propyl heptanoate - Wikidata [wikidata.org]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Heptanoic acid, propyl ester [webbook.nist.gov]
- 8. Propyl heptanoate | 7778-87-2 [chemicalbook.com]
- 9. propyl heptanoate [stenutz.eu]
- 10. shriramassociate.in [shriramassociate.in]
- 11. propyl heptanoate, 7778-87-2 [thegoodscentscompany.com]
- 12. benchchem.com [benchchem.com]
- 13. Propyl heptanoate | SIELC Technologies [sielc.com]
